molecular formula C8H6BrF3O B052878 4-(Trifluoromethoxy)benzyl bromide CAS No. 50824-05-0

4-(Trifluoromethoxy)benzyl bromide

Cat. No. B052878
CAS RN: 50824-05-0
M. Wt: 255.03 g/mol
InChI Key: JDNPUJCKXLOHOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Trifluoromethoxy)benzyl bromide involves key reactions starting from precursors like bromobenzene derivatives. A notable method includes the reaction of 1-bromo-4-(trifluoromethoxy)benzene under specific conditions to generate intermediates, which can undergo further chemical transformations to yield the target compound. These synthesis routes highlight the versatility and reactivity of the trifluoromethoxy and bromide functional groups in organic synthesis (Schlosser & Castagnetti, 2001).

Molecular Structure Analysis

Vibrational spectroscopy and computational analysis shed light on the molecular structure of 4-(trifluoromethyl)benzylbromide. Studies utilizing FT-IR, FT-Raman, and density functional theory (DFT) have provided detailed insights into the vibrational characteristics, optimized geometry, and electronic properties of the molecule. These analyses reveal the presence of functional groups and their impact on the molecule's stability and reactivity (Karnan et al., 2013).

Chemical Reactions and Properties

4-(Trifluoromethoxy)benzyl bromide undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. The compound's ability to participate in reactions such as bromination, nucleophilic substitution, and coupling reactions demonstrates its versatility. For instance, its reaction with lithium diisopropylamide (LDA) and subsequent transformations underline the synthetic potential of the trifluoromethoxy group in generating complex molecules (Schlosser & Castagnetti, 2001).

Scientific Research Applications

  • Generation of Arynes and Their Applications :

    • Treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) at low temperatures generates phenyllithium intermediates. These intermediates can be further reacted to produce various compounds, including 1- and 2-(trifluoromethoxy)naphthalenes. This process demonstrates the application of trifluoromethoxy benzyl bromides in generating arynes for organic synthesis (Schlosser & Castagnetti, 2001).
  • Trifluoromethoxylation of Aliphatic Substrates :

    • The trifluoromethoxide anion, generated under specific conditions, can substitute activated bromides, including benzyl bromide, to form aliphatic trifluoromethyl ethers. This indicates the use of trifluoromethoxy benzyl bromides in introducing trifluoromethoxy groups into aliphatic compounds (Marrec et al., 2010).
  • Electrochemical Studies and Grafting :

    • Benzyl bromides, including 4-nitrobenzyl bromide, can undergo electrochemical reductions at solid electrodes. This process is used for generating free radicals which can couple or add onto cathodic materials, showcasing another application in organic synthesis and materials science (Jouikov & Simonet, 2010).
  • Preparation of Polymers with Controlled Molecular Architecture :

    • In the synthesis of dendritic macromolecules, 4-(trifluoromethoxy)benzyl bromide can be used as an intermediate for coupling with polyfunctional cores. This highlights its role in the field of polymer chemistry (Hawker & Fréchet, 1990).
  • Carbene-Catalyzed Reductive Coupling :

    • The generation of benzyl radicals from benzyl bromides, including nitrobenzyl bromides, via N-heterocyclic carbene (NHC) catalysis under reductive conditions, is another application. This showcases its use in radical reactions and organic synthesis (Li et al., 2016).
  • Study of Electron-Withdrawing Substituent Effects :

    • Research on the electron-withdrawing effects of the trifluoromethoxy group compared to other groups, like methoxy and trifluoromethyl, has used 4-(trifluoromethoxy)benzyl bromide as a case study. This is significant in understanding the chemical properties and reactivity of such compounds (Castagnetti & Schlosser, 2002).
  • Chemoselective Trifluoromethylation :

    • The compound has been used in copper-mediated chemoselective trifluoromethylation at the benzylic position, showing its utility in introducing trifluoromethyl groups into benzyl bromides. This method is useful for creating structural diversity in medicinal chemistry (Kawai et al., 2011).

Safety And Hazards

4-(Trifluoromethoxy)benzyl bromide is classified as a skin corrosive and serious eye damage hazard . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(bromomethyl)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-5-6-1-3-7(4-2-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNPUJCKXLOHOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198855
Record name 4-(Trifluoromethoxy)benzyl bromide
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Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzyl bromide

CAS RN

50824-05-0
Record name 4-Trifluoromethoxybenzyl bromide
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Record name 4-(Trifluoromethoxy)benzyl bromide
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Record name 4-(Trifluoromethoxy)benzyl bromide
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Record name 4-(Trifluoromethoxy)benzyl bromide
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Synthesis routes and methods

Procedure details

A suspension of zinc dust (15 g, excess) in THF (100 mL) was treated with LiCl (10.00 g, 238 mmol) and 1,2-dibromoethane (0.5 mL, catalytic). The warm mixture thus formed was treated dropwise with a solution of 4-(trifluoromethoxy)benzyl bromide (10a) (50.00 g, 209 mmol) in THF (200 mL) over a period of 3 hours. The resulting mixture was stirred for an additional hour, affording a solution of the lithium zincate 11, and then treated with (Ph3P)2NiCl2 (300 mg, 0.1 mol or 0.001 equivalents). The red suspension was treated drop wise with a solution of 5-bromopyrimidine (4) (33.23 g, 200 mmol) in THF (50 mL) over a period of one hour. The mixture was stirred for another 10 minutes and then poured into 300 mL of saturated aq. NH4Cl. The aqueous layer was washed with 200 mL of THF-ether (1:1), the combined organic layers washed with saturated aqueous NaHCO3, filtered, dried (MgSO4) and evaporated under reduced pressure to afford a pale yellow oily residue weighing 51.00 g (96%) and was found to be pure 5-[4-(trifluoromethoxy)benzyl]pyrimidine (12). 1H NMR (400 MHz, CDCl3) δ ppm 9.26 (s, 1H, pyrimidine), 8.84 (s, 2H, pyrimidine), 7.19 (s, 4H, Ar, no para-pattern observed), 4.06 (s, 2H, methylene); 13C NMR (100 MHz, CDCl3) 156.3, 157.1, 147.4, 139.6, 134.8, 131, 121.7, 35.0. ESI-MS (low-res) 255.0 (M+H)+.
Quantity
33.23 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
5-[4-(trifluoromethoxy)benzyl]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
AM Thompson, A Blaser, RF Anderson… - Journal of medicinal …, 2009 - ACS Publications
The nitroimidazooxazine S-1 (PA-824) is a new class of bioreductive drug for tuberculosis. A series of related bicyclic nitroheterocycles was synthesized, designed to have a wide range …
Number of citations: 117 pubs.acs.org
T Nemoto, G Konishi, T Arai, T Takata - Polymer journal, 2008 - nature.com
We report the synthesis of fluorine-containing poly (arylenemethylene) s as a new heat-resistant denatured phenolic resin by addition-condensation or Friedel-Crafts polymerization. In …
Number of citations: 17 www.nature.com
T Hartman, J Šturala, J Luxa, Z Sofer - ACS nano, 2020 - ACS Publications
Two-dimensional materials attract enormous attention across several scientific fields. The current demands in nano- and optoelectronics, semiconductors, or in catalysis have been …
Number of citations: 21 pubs.acs.org
AM Thompson, PD O'Connor, AJ Marshall… - Journal of medicinal …, 2018 - ACS Publications
Discovery of the potent antileishmanial effects of antitubercular 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles and 7-substituted 2-nitro-5,6-dihydroimidazo[2,1-b][1,3]oxazines …
Number of citations: 48 pubs.acs.org
R Todd, M Huisman, N Uddin, S Oehm, MM Hossain - Synlett, 2012 - thieme-connect.com
Tryptophans are building blocks for many natural products. This paper describes the enantiospecific synthesis of ring-A substituted tryptophan derivatives from commercially available …
Number of citations: 6 www.thieme-connect.com
G Chen, M Zhu, Y Chen, X Miao, M Guo, N Jiang… - Chemical Papers, 2020 - Springer
An improved, practical and efficient protocol for the production of pretomanid (1) is described. Key to this optimization was the design and development of a novel synthetic strategy, …
Number of citations: 6 link.springer.com
J Sun, S Li, W Li, ML Gross - Analytical chemistry, 2021 - ACS Publications
Here, we introduce carbocations (R 3 C + ) as laser-initiated footprinting reagents for proteins. We screened seven candidates and selected trifluomethoxy benzyl bromide (TFBB) as an …
Number of citations: 9 pubs.acs.org
BN Glover, LA Jones, BS Johnson… - The Journal of …, 2010 - ACS Publications
A unique buffering effect of various bases, i-Pr 2 NEt and CaCO 3 in particular, was observed for the acid-catalyzed chloro displacement of 2-chloro-5-ethylpyrimidine with a 2-methyl-2-…
Number of citations: 3 pubs.acs.org
AM Thompson, M Bonnet, HH Lee… - ACS medicinal …, 2017 - ACS Publications
A published study of structural features associated with the aerobic and anaerobic activities of 4- and 5-nitroimidazoles had found that the 3-nitro isomer of pretomanid, 8, displayed …
Number of citations: 41 pubs.acs.org
J Sturala, J Luxa, S Matějková, J Plutnar… - Chemistry of …, 2019 - ACS Publications
Two-dimensional materials are at the forefront of material research in the past decade. Besides graphene, there exist large groups of its heavier analogues, silicon- and germanium-…
Number of citations: 17 pubs.acs.org

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